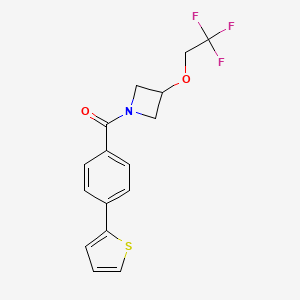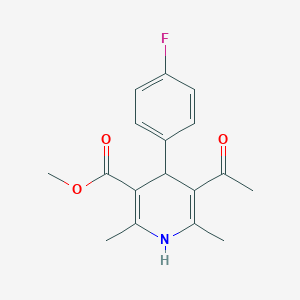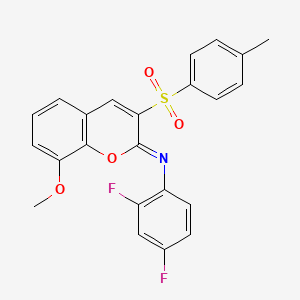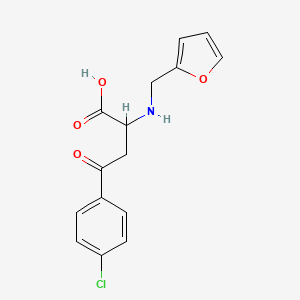
(4-(Thiophen-2-yl)phenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Thiophen-2-yl)phenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is a member of the azetidine class of compounds and has been shown to exhibit promising pharmacological properties.
Aplicaciones Científicas De Investigación
Electrochromic Devices (ECDs)
Overview: Electrochromic devices (ECDs) are materials that change color in response to an applied voltage. They find applications in smart windows, displays, and architectural energy-saving systems.
Application of the Compound: Researchers have explored the use of (4-(Thiophen-2-yl)phenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone in ECDs. Specifically, copolymers based on this compound have been synthesized and studied. Notably, tris(4-(thiophen-2-yl)phenyl)amine (TTPA) and 2,5-dithienylpyrrole (DIT) were incorporated into these copolymers .
Key Findings:Fungicidal Activity
Overview: Fungicides are crucial for crop protection, preventing yield losses due to fungal infections.
Application of the Compound: Studies have evaluated the fungicidal activity of compounds related to (4-(Thiophen-2-yl)phenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone . Notably, some derivatives exhibited good fungicidal activities against specific pathogens .
Key Findings:Structural Investigation
Overview: Understanding the crystal structure of a compound is essential for predicting its properties and behavior.
Application of the Compound: Researchers have investigated the crystal structure of compounds related to (4-(Thiophen-2-yl)phenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone .
Key Findings:These applications highlight the versatility and potential of (4-(Thiophen-2-yl)phenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone in various scientific fields. Researchers continue to explore its properties and applications, making it an intriguing compound for further study . If you have any more specific questions or need additional details, feel free to ask! 😊
Propiedades
IUPAC Name |
(4-thiophen-2-ylphenyl)-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO2S/c17-16(18,19)10-22-13-8-20(9-13)15(21)12-5-3-11(4-6-12)14-2-1-7-23-14/h1-7,13H,8-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMQCHHYNIYXBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)C3=CC=CS3)OCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Thiophen-2-yl)phenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-{3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one](/img/structure/B2401091.png)

![N-(2-chlorobenzyl)-2-(6-morpholin-4-yl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide](/img/structure/B2401098.png)
![Ethyl 5-[[2-(4-chlorophenyl)acetyl]amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2401099.png)
![2-chloro-1-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethanone](/img/structure/B2401100.png)
![Tert-butyl 2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridine-4-carboxylate](/img/structure/B2401101.png)



![Ethyl 4-[[3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoate](/img/structure/B2401106.png)


